3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic compound belonging to the class of urea derivatives. This compound features a unique combination of functional groups, including a chlorophenyl group, a methoxyphenyl group, and a tetrahydrotriazoloazepine moiety. Its molecular formula is , and it has a molecular weight of approximately 425.9 g/mol. The compound is primarily utilized in scientific research due to its potential pharmacological applications.
This compound can be sourced from various chemical suppliers and research institutions. It is classified as a urea derivative due to the presence of the urea functional group in its structure. The specific arrangement of atoms and functional groups suggests potential applications in medicinal chemistry, particularly in drug development.
The synthesis of 3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea typically involves several steps:
These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea can be represented using various chemical notations:
COC1=CC=CC=C1N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)ClThis structure highlights the intricate arrangement of atoms and functional groups that contribute to its biological activity.
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea involves interactions with specific molecular targets within biological systems:
Understanding these interactions is crucial for elucidating its potential therapeutic effects.
The physical and chemical properties of 3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea include:
These properties are essential for determining handling procedures and potential applications in laboratory settings.
The compound has several potential applications in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6